Elaeocarpine

Description

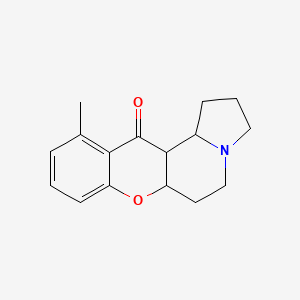

Structure

2D Structure

3D Structure

Properties

CAS No. |

30891-90-8 |

|---|---|

Molecular Formula |

C16H19NO2 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one |

InChI |

InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3 |

InChI Key |

DXTYYNIKCKARPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of Elaeocarpine

Elaeocarpine is a characteristic alkaloid found in plants belonging to the family Elaeocarpaceae. rsc.org The genus Elaeocarpus comprises approximately 350 species of evergreen trees and shrubs. scialert.net These plants are predominantly found in tropical and subtropical regions, with a wide distribution stretching from Madagascar, through India and Southeast Asia, to Australia and the Pacific Islands. globalresearchonline.netprota4u.org

The primary source of this compound is Elaeocarpus ganitrus, also known as the Rudraksha tree. biorxiv.orgijpbs.com This large, broad-leaved evergreen tree is native to the Himalayan region and is also found in areas of India, Nepal, Indonesia, and Java. globalresearchonline.netbiorxiv.org Other species of Elaeocarpus have also been found to contain this compound and related alkaloids. For instance, this compound, along with isothis compound (B10849436), has been isolated from the leaves of the Papua New Guinean plant Elaeocarpus fuscoides. nih.gov The compound is also found in Elaeocarpus polydactylus. vulcanchem.com

The distribution of Elaeocarpus species is extensive, covering a vast geographical and climatic range. vulcanchem.com In India, for example, Elaeocarpus ganitrus is found in the Eastern Himalayas, Arunachal Pradesh, Bihar, Madhya Pradesh, and the Konkan Ghats. globalresearchonline.netresearchgate.net Elaeocarpus tuberculatus is another species found in India, particularly in the Western Ghats region of Karnataka. ijcmas.compsu.edu The diversity of the genus is highest in Malesia, with Papua New Guinea and Borneo being significant centers of speciation. prota4u.org

Below is a table detailing some of the Elaeocarpus species known to contain this compound and their geographical distribution.

| Species | Common Name | Geographical Distribution |

| Elaeocarpus ganitrus | Rudraksha | Himalayas, India, Nepal, Indonesia, Java biorxiv.org |

| Elaeocarpus fuscoides | - | Papua New Guinea nih.gov |

| Elaeocarpus polydactylus | - | Data available, specific location not detailed vulcanchem.com |

| Elaeocarpus sphaericus | Bead tree | North-East India, Bangladesh, Nepal, Bhutan scialert.net |

| Elaeocarpus tuberculatus | Warty marble tree | India (Western Ghats), Myanmar ijcmas.comresearchgate.net |

| Elaeocarpus floribundus | Indian Olive | Bangladesh, Madagascar, Mauritius, India, Southeast Asia researchgate.net |

Ethnobotanical Relevance in the Context of Alkaloid Discovery

The discovery of elaeocarpine is intrinsically linked to the long history of traditional use of Elaeocarpus species in various cultures. The ethnobotanical relevance of these plants, particularly Elaeocarpus ganitrus (Rudraksha), provided the impetus for phytochemical investigations that ultimately led to the isolation of its constituent alkaloids.

The fruits of E. ganitrus, known as Rudraksha beads, hold significant spiritual and medicinal importance in Hindu culture. tandfonline.com Traditionally, they have been used to treat a wide array of ailments including stress, anxiety, depression, nerve pain, epilepsy, migraines, asthma, hypertension, arthritis, and liver diseases. researchgate.netglobalresearchonline.net The use of the plant for neurological and mental conditions, such as melancholia and convulsions, strongly suggested the presence of neuroactive compounds like alkaloids. tandfonline.com

Different parts of the Elaeocarpus trees have been utilized in folk medicine. The pulp of the fresh fruit of E. ganitrus is used to stimulate appetite and is given for epilepsy and mental illness. tandfonline.com In Malaysia, the leaves of Elaeocarpus mastersii are used to treat headaches, and an infusion of its bark scrapings is consumed for fever. prota4u.org Similarly, the leaves of Elaeocarpus floribundus are used in folk medicine to manage conditions like diabetes and high blood pressure. researchgate.net The bark of Elaeocarpus tuberculatus has been traditionally used for stomachic and antibilious problems. ijcmas.com

The long-standing and varied medicinal applications of Elaeocarpus species across different cultures pointed towards a rich phytochemical profile. The traditional knowledge surrounding the sedative, anti-inflammatory, and analgesic properties of these plants prompted scientific inquiry. globalresearchonline.netijsdr.org Early phytochemical screenings of E. ganitrus fruits revealed the presence of alkaloids, flavonoids, glycosides, and steroids. tandfonline.comjpionline.org Subsequent, more detailed investigations led to the isolation and characterization of specific indolizidine alkaloids, including this compound, isothis compound (B10849436), and rudrakine. biorxiv.orgijsdr.org The discovery of these compounds provided a scientific basis for some of the observed traditional medicinal uses, particularly those related to the nervous system.

Isolation and Extraction Methodologies for Elaeocarpine

Overview of Solvent Extraction Techniques Utilized

Solvent extraction is a primary step in the isolation of elaeocarpine from plant sources, typically the leaves and fruits of Elaeocarpus species. biorxiv.orgbiorxiv.org The choice of solvent is crucial and is dictated by the polarity of the target compound and the aim of the extraction process. Various solvents, ranging from non-polar to polar, are used to selectively extract alkaloids like this compound. nih.gov

Hydroethanolic extraction, which utilizes a mixture of ethanol (B145695) and water, is a widely used method for the extraction of bioactive compounds from plant materials. biorxiv.orgresearchgate.net A common protocol involves the use of 70% ethanol to extract compounds from the air-dried leaves of Elaeocarpus ganitrus. biorxiv.orgresearchgate.net In a typical procedure, the powdered plant material is macerated in the hydroethanolic solvent for an extended period, often up to a week, at room temperature to ensure thorough extraction of the desired phytochemicals. biorxiv.org This method is effective for extracting a broad range of compounds, including alkaloids like this compound, due to the combined polarities of ethanol and water. biorxiv.orgresearchgate.net The resulting crude extract is then filtered and concentrated under a vacuum to remove the solvent, yielding a concentrated extract ready for further purification.

The efficiency of extraction and the profile of extracted compounds are significantly influenced by the solvent system used. Studies on Elaeocarpus species have employed a variety of solvents, including ethanol, petroleum ether, and water, either individually or in sequence. biorxiv.orgijpbs.com

Ethanol and Methanol (B129727): These polar organic solvents are frequently used for the initial extraction of alkaloids. brill.comtjnpr.org Ethanol has been shown to be effective in extracting a wide array of compounds from Elaeocarpus species, including alkaloids and flavonoids. ijpbs.combrill.com Similarly, methanol has been successfully used to extract alkaloids from Elaeocarpus sphaericus seeds through maceration. tjnpr.org

Petroleum Ether: This non-polar solvent is often used in a sequential extraction process to remove lipids and other non-polar constituents from the plant material before extracting the more polar alkaloids. biorxiv.orgijpbs.com This initial defatting step can lead to a cleaner crude alkaloid extract.

Aqueous Extraction: Water, being a highly polar solvent, can also be used for extraction. However, for alkaloids like this compound, which may have limited solubility in water, the efficiency might be lower compared to alcoholic or hydroethanolic extractions. biorxiv.orgdergipark.org.tr

A comparative perspective suggests that hydroethanolic and ethanolic extractions are generally more efficient for obtaining this compound and other alkaloids from Elaeocarpus species. biorxiv.orgbrill.com The choice between these solvents often depends on the specific goals of the research, with ethanol being a good general-purpose solvent for a broad range of phytochemicals.

Table 1: Comparison of Solvents for the Extraction of Phytochemicals from Elaeocarpus Species

| Solvent | Polarity | Compounds Typically Extracted | Reported Use in Elaeocarpus Extraction |

| Petroleum Ether | Non-polar | Lipids, Waxes, Non-polar compounds | Yes biorxiv.orgijpbs.com |

| Chloroform (B151607) | Intermediate | Alkaloids, Terpenoids | Yes ijpbs.comwho.int |

| Ethanol | Polar | Alkaloids, Flavonoids, Phenolic compounds | Yes ijpbs.combrill.com |

| Methanol | Polar | Alkaloids, Glycosides | Yes tjnpr.org |

| Water | High | Sugars, Proteins, some polar compounds | Yes biorxiv.org |

| 70% Ethanol (Hydroethanolic) | Polar | Broad range of phytochemicals including alkaloids | Yes biorxiv.orgbiorxiv.org |

Hydroethanolic Extraction Protocols

Chromatographic Purification Strategies for Crude Extracts

Following solvent extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to isolate and purify this compound.

Column chromatography is a fundamental and widely used technique for the purification of natural products. researchgate.net For the isolation of this compound and related alkaloids, silica (B1680970) gel is a commonly used stationary phase. researchgate.netjournals.co.za The crude extract is loaded onto the column and eluted with a solvent system of increasing polarity.

A typical elution gradient might start with a non-polar solvent like hexane (B92381) and gradually introduce more polar solvents such as ethyl acetate (B1210297) and methanol. who.intresearchgate.net Fractions are collected sequentially and analyzed, often using thin-layer chromatography (TLC), to identify those containing the target compound. researchgate.netjournals.co.za Fractions with similar profiles are then combined and may be subjected to further chromatographic steps to achieve higher purity. In some instances, Sephadex LH-20, a size-exclusion chromatography medium, is also utilized to purify compounds from methanolic extracts. researchgate.net

For obtaining highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is a powerful and precise purification method. sigmaaldrich.cnshimadzu.denih.gov It offers higher resolution and efficiency compared to traditional column chromatography. polypeptide.com

In preparative HPLC, a larger column is used to handle greater quantities of the extract. sigmaaldrich.cn The principles are similar to analytical HPLC, where the sample is injected into a column containing a stationary phase, and a mobile phase carries it through. Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water with a modifier like formic acid), is a common choice for the purification of alkaloids. researchgate.netsigmaaldrich.cn The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound. This technique is particularly valuable for the final polishing step to obtain this compound of high purity. polypeptide.com Liquid Chromatography-Mass Spectrometry (LC-MS) is often used in conjunction with these purification steps to identify and confirm the presence and purity of this compound in the collected fractions. researchgate.netatlantis-press.com

Table 2: Chromatographic Techniques for this compound Purification

| Technique | Stationary Phase | Mobile Phase System | Principle of Separation |

| Column Chromatography | Silica Gel | Gradient of Hexane, Ethyl Acetate, Methanol | Adsorption |

| Column Chromatography | Sephadex LH-20 | Methanol | Size Exclusion |

| Preparative HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with Formic Acid | Partition |

Structural Elucidation and Advanced Spectroscopic Characterization of Elaeocarpine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone in the structural determination of elaeocarpine. researchgate.net Through various NMR experiments, researchers have been able to piece together the intricate framework of the molecule, assigning specific protons and carbons and defining their spatial relationships. publish.csiro.au

The ¹H and ¹³C NMR spectra of this compound provide the initial and fundamental data for its structural analysis. The ¹H NMR spectrum displays signals corresponding to each unique proton in the molecule, with their chemical shifts (δ) indicating the electronic environment, and signal splitting patterns (multiplicity) revealing adjacent proton-proton couplings. preprints.org The ¹³C NMR spectrum shows distinct signals for each carbon atom, offering insight into the carbon skeleton. researchgate.net

Detailed analysis of the 1D NMR spectra allows for the identification of key functional groups and structural motifs within this compound. For instance, signals in the aromatic region of the ¹H NMR spectrum are characteristic of the substituted benzene (B151609) ring, while specific aliphatic signals correspond to the protons within the indolizidine core. publish.csiro.aursc.org The molecular formula of this compound has been established as C₁₆H₁₉NO₂. publish.csiro.au

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data presented below is a representative compilation from scientific literature and may vary slightly based on the solvent and instrument frequency used)

| Position | δH (ppm) multiplicity (J in Hz) | δC (ppm) |

| 1 | 132.8 | |

| 2 | 7.25, d (7.5) | 128.5 |

| 3 | 6.85, t (7.5) | 120.5 |

| 4 | 7.15, d (7.5) | 126.8 |

| 4a | 138.2 | |

| 5 | 3.20, m | 52.1 |

| 6 | 1.90, m; 2.10, m | 28.9 |

| 7 | 2.80, m | 65.4 |

| 8 | 2.50, m | 38.6 |

| 8a | 3.50, m | 60.3 |

| 9 | 1.80, m; 2.20, m | 25.7 |

| 10 | 2.95, m | 45.6 |

| 11 | 198.5 | |

| 12 | 2.40, s | 29.8 |

| 1'-OCH3 | 3.85, s | 55.3 |

This table is generated based on representative data and is for illustrative purposes.

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assembling the molecular structure of this compound. acs.orgresearchgate.net These experiments reveal correlations between nuclei, allowing for the definitive assignment of the complex spin systems within the molecule. slideshare.netepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. princeton.edu For this compound, COSY spectra were crucial in establishing the connectivity of protons within the aliphatic rings of the indolizidine system, tracing the spin-spin coupling networks from one proton to its direct neighbors. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). princeton.edu This technique was instrumental in assigning the carbon signals in the ¹³C NMR spectrum by linking them to their already-assigned proton counterparts. epfl.chresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). princeton.edu HMBC is particularly powerful for connecting different fragments of the molecule. In the case of this compound, it helped to link the aromatic ring system to the aliphatic core and to place the carbonyl group (C-11) and the methyl group (C-12) by observing long-range correlations from adjacent protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This technique provides critical information about the stereochemistry of the molecule. For this compound, NOESY correlations helped to establish the relative configuration of the stereocenters, such as the trans ring junction at C7 and C8. publish.csiro.auresearchgate.net

The total synthesis of a natural product serves as the ultimate confirmation of its proposed structure. A critical step in this verification process is the comparison of the spectroscopic data of the synthetic compound with that of the naturally isolated substance. researchgate.net Research detailing the total synthesis of this compound has shown that the ¹H and ¹³C NMR spectra of the synthetic racemate are identical to those of the natural, isolated this compound, confirming the structural assignment. researchgate.net Minor differences in chemical shifts are typically negligible and can be attributed to variations in sample concentration, solvent, or the magnetic field strength of the NMR instrument used. mdpi.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and molecular formula of a compound. who.int For this compound, MS has been used to confirm its elemental composition and to study its fragmentation patterns, which can provide additional structural information. researchgate.netnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like alkaloids. In the analysis of this compound and related compounds, ESI-MS typically reveals a prominent protonated molecular ion peak [M+H]⁺. rsc.org The mass-to-charge ratio (m/z) of this ion allows for the precise determination of the monoisotopic mass. publish.csiro.au For this compound (C₁₆H₁₉NO₂), the expected molecular weight is 257.14, and high-resolution mass spectrometry (HRMS) would confirm the elemental composition by measuring the mass with high accuracy. publish.csiro.au

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. atlantis-press.com This technique is widely used for the analysis of complex mixtures, such as plant extracts. biorxiv.orgresearchgate.net In studies of Elaeocarpus species, LC-MS has been employed to create a profile of the alkaloid content. atlantis-press.comatlantis-press.com In one such study on the seeds of Elaeocarpus sphaericus, (+)-elaeocarpine was identified as one of several alkaloid components, constituting 1.59% of the detected alkaloids. atlantis-press.comatlantis-press.com The identification is based on the compound's retention time during the chromatographic separation and, more definitively, its specific mass-to-charge ratio detected by the mass spectrometer. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Determination of Absolute Configuration via Electronic Circular Dichroism (ECD) Spectroscopy

The determination of the absolute configuration of a chiral molecule like this compound is a critical step in its structural elucidation. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that provides information about the stereochemical arrangement of atoms in a molecule. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound.

Experimental ECD Spectra Analysis

The experimental ECD spectrum of a chiral molecule provides a unique fingerprint that is directly related to its three-dimensional structure. The spectrum consists of positive and/or negative bands, known as Cotton effects, at specific wavelengths. The signs and magnitudes of these Cotton effects are highly sensitive to the spatial orientation of the chromophores and auxochromes within the molecule.

In the context of this compound and its isomers, the indolizidine core and its substituents create a chiral environment. While specific experimental ECD data for this compound is not extensively reported in the readily available literature, studies on related alkaloids from the Elaeocarpus genus, such as (+)-elaeocarpiline and (-)-isoelaeocarpiline, have successfully utilized chiroptical methods to establish their absolute configurations. sci-hub.ruresearchgate.net The isolation of some of these related alkaloids in both racemic and optically active forms suggests that ECD would be an essential tool for distinguishing between enantiomers and determining the absolute stereochemistry of a new isolate. researchgate.netnih.gov For instance, the presence of a positive or negative Cotton effect in a specific region of the ECD spectrum can be empirically correlated with a particular absolute configuration at a key stereocenter, based on established rules for similar chromophoric systems.

Computational ECD Calculations for Stereochemical Assignment

In modern natural product chemistry, the assignment of absolute configuration is rarely based on experimental data alone. Quantum chemical calculations of ECD spectra have become an indispensable tool for the unambiguous determination of stereochemistry. ijprajournal.comwho.int This approach involves calculating the theoretical ECD spectra for all possible stereoisomers of a molecule and comparing them with the experimental spectrum.

The process typically involves the following steps:

Conformational Search: A thorough conformational analysis is performed for each possible stereoisomer to identify all low-energy conformers that are likely to exist in solution.

Geometry Optimization: The geometry of each conformer is optimized using methods like Density Functional Theory (DFT).

ECD Calculation: Time-dependent DFT (TD-DFT) is then used to calculate the ECD spectrum for each optimized conformer.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population distribution to generate the final theoretical ECD spectrum for each stereoisomer.

The calculated spectrum that best matches the experimental spectrum allows for the confident assignment of the absolute configuration of the natural product. While specific computational ECD studies for this compound were not found in the reviewed literature, this methodology has been successfully applied to a wide range of complex natural products, including other alkaloids. researchgate.net The comparison between the experimental and computed spectra provides a robust basis for stereochemical assignment. ijprajournal.comwho.int

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. In the case of this compound and related compounds, IR spectroscopy is instrumental in identifying key structural features. For example, the IR spectrum of friedelin, a triterpenoid (B12794562) isolated from Elaeocarpus floribundus, shows a characteristic absorption band for a carbonyl group (C=O) at 1714 cm⁻¹ and C-H stretching vibrations at 2927 cm⁻¹. Similarly, the presence of a hydroxyl (OH) group in other related natural products is indicated by a broad absorption band around 3475 cm⁻¹. The identification of such functional groups is a crucial piece of the puzzle in the structural elucidation of a new compound.

Interactive Data Table: Characteristic IR Absorptions for Functional Groups in Related Compounds

| Functional Group | Wavenumber (cm⁻¹) | Compound Source | Reference |

| Carbonyl (C=O) | 1714 | Friedelin from Elaeocarpus floribundus | |

| C-H Stretch | 2927 | Friedelin from Elaeocarpus floribundus | |

| Hydroxyl (O-H) | 3475 | Triterpenoid from Elaeocarpus floribundus |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophore present. While detailed UV-Vis data for purified this compound is scarce in the reviewed literature, studies on extracts from Elaeocarpus species provide some insights. For instance, a hydroalcoholic extract of Elaeocarpus ganitrus exhibited two distinct absorption peaks at 212.6 nm and 275 nm. The presence of absorption bands in the UV region is indicative of chromophores such as aromatic rings and conjugated double bonds, which are key components of the this compound structure. Analysis of crude extracts using UV-Vis spectroscopy can also give a preliminary indication of the classes of compounds present.

Interactive Data Table: UV-Vis Absorption Maxima for Elaeocarpus Extracts

| Extract | λmax (nm) | Source | Reference |

| Hydroalcoholic Extract | 212.6, 275 | Elaeocarpus ganitrus |

Biosynthetic Pathways to Elaeocarpine

Proposed Origin from Amino Acid Precursors

The core indolizidine structure of elaeocarpine strongly suggests its origin from amino acid precursors, a common theme in the biosynthesis of many alkaloids.

It has been postulated that alkaloids within the Elaeocarpus genus, including this compound, originate from the amino acid ornithine. chemistry-chemists.com Specifically, indolizidine and pyrrolidine (B122466) alkaloids found in several Elaeocarpus species are thought to be derived from the condensation of ornithine with a polyketide chain, either C8 or C12 in length. researchgate.net Ornithine is a known precursor to the pyrrolidine ring system found in numerous alkaloids. wiley-vch.de The proposed biosynthetic pathway suggests that ornithine, a non-proteinogenic amino acid, serves as a fundamental building block for the nitrogen-containing heterocyclic core of this compound. chemistry-chemists.comwiley-vch.de

Lysine (B10760008) is a well-established precursor for a wide range of alkaloids, including those with piperidine (B6355638), quinolizidine, and indolizidine skeletons. rsc.orgnih.gov The biosynthesis of indolizidine alkaloids in plants is generally proposed to originate from L-lysine metabolism. researchgate.net Lysine can be enzymatically cyclized to form a cyclic pipecolate, which then acts as a starter unit for further elaboration. rsc.org While ornithine is suggested for the this compound series, the broader context of indolizidine alkaloid biosynthesis frequently involves lysine. chemistry-chemists.comrsc.org The formation of the indolizidine framework often proceeds through the transformation of L-lysine into cadaverine, which is then oxidized and cyclized to form the key intermediate, Δ1-piperideine. nih.gov

Role of Ornithine in the this compound Biosynthesis Series

Postulated Polyketide Contributions to the Carbon Skeleton

The carbon skeleton of this compound is not solely derived from amino acids. It is widely suggested that a polyketide unit contributes a significant portion of the carbon framework. Specifically, the biosynthesis is thought to involve the condensation of ornithine with a C12 polyketide unit. chemistry-chemists.com Polyketides are synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA units, leading to a growing carbon chain that can then be cyclized and modified to form a vast array of natural products. whiterose.ac.uk The chromone (B188151) moiety of this compound is consistent with a polyketide origin. naturalproducts.netnaturalproducts.net

Biogenetic Relationship with Other Elaeocarpus Alkaloids

The chemical diversity of alkaloids within the Elaeocarpus genus points to a network of interconnected biosynthetic pathways.

Research on the alkaloids isolated from Elaeocarpus fuscoides has led to the proposal that elaeocarpenine (B1258022) is a direct biogenetic precursor to both this compound and its diastereomer, isothis compound (B10849436). researchgate.netacs.orgnih.gov This hypothesis is supported by chemical evidence; the treatment of elaeocarpenine with ammonia (B1221849) results in the formation of a 1:1 mixture of this compound and isothis compound. acs.orgnih.govacs.org This conversion suggests a plausible final step in the biosynthetic pathway where the addition of an amine to elaeocarpenine leads to the formation of the two epimers. researchgate.netacs.orgnih.govresearchgate.netebi.ac.uk

The co-occurrence of this compound and isothis compound, often as racemic mixtures, suggests that interconversion and epimerization are features of this alkaloid series. whiterose.ac.uk Studies have shown that the interconversion of this compound and isothis compound can be achieved in the laboratory using methanolic potassium hydroxide (B78521), resulting in an equilibrium mixture of the two diastereoisomers. whiterose.ac.uk Furthermore, the gradual racemization of optically active (+)-elaeocarpine in dilute methanolic sodium hydroxide has been reported, indicating that the stereochemistry at certain positions is labile. whiterose.ac.uk The isolation of numerous diastereoisomers from Elaeocarpus species suggests that the biosynthetic process may not be highly stereoselective, or that these epimerization events occur readily within the plant or during extraction. whiterose.ac.uk

Elaeocarpenine as a Proposed Precursor to this compound and Isothis compound

Enzymatic Catalysis and Mechanistic Insights into Key Biosynthetic Steps

The complete enzymatic pathway for this compound biosynthesis has not been fully elucidated in vivo. However, based on extensive studies of related indolizidine and tropane (B1204802) alkaloids, as well as biomimetic synthesis efforts, a highly probable sequence of enzymatic reactions can be proposed. The biosynthesis is understood to originate from two primary metabolic routes: the ornithine pathway, which constructs the bicyclic indolizidine core, and the polyketide pathway, which provides the carbon framework for the remainder of the molecule.

The proposed enzymatic sequence involves the initial activation of precursors, followed by a series of condensation and cyclization reactions catalyzed by specific enzyme classes.

Formation of the Δ¹-Pyrrolinium Cation from L-Ornithine

The initial steps involve the conversion of the amino acid L-ornithine into the key electrophilic intermediate, the Δ¹-pyrrolinium cation. This process is a common feature in the biosynthesis of many pyrrolidine-containing alkaloids. researchgate.netpnas.orgwiley-vch.de

Decarboxylation of Ornithine: The pathway is initiated by the enzyme Ornithine Decarboxylase (ODC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme. ODC catalyzes the removal of a carboxyl group from L-ornithine to produce the diamine, putrescine. The PLP cofactor is essential for stabilizing the carbanionic intermediate formed during the decarboxylation reaction.

Oxidative Deamination of Putrescine: Putrescine then undergoes oxidative deamination, a reaction catalyzed by a copper-containing Diamine Oxidase (DAO) . pnas.org This enzyme converts one of the primary amino groups of putrescine into an aldehyde, yielding 4-aminobutanal (B194337).

Intramolecular Schiff Base Formation: The resulting 4-aminobutanal exists in equilibrium with its cyclic Schiff base (imine) form, the Δ¹-pyrrolinium cation . mdpi.com This cyclization occurs spontaneously and does not require enzymatic catalysis, driven by the intramolecular reaction between the terminal aldehyde and the remaining primary amine. researchgate.netmdpi.com The resulting cation is a potent electrophile, primed for condensation with a nucleophilic partner.

Assembly of the Polyketide Component

Concurrently, the non-amine portion of this compound is assembled via the polyketide pathway.

Polyketide Chain Assembly: A Polyketide Synthase (PKS) , likely a Type I or Type III enzyme, is proposed to catalyze the sequential condensation of small carboxylic acid units, such as acetyl-CoA (as a starter unit) and malonyl-CoA (as an extender unit). frontiersin.orgresearchgate.net This process builds a linear poly-β-keto chain of a specific length. For this compound, this chain serves as the carbon source for the six-membered ring and the attached pyranone-like system.

Condensation and Final Cyclization Steps

The final steps involve the crucial coupling of the two precursor pathways and subsequent intramolecular reactions to form the characteristic tricyclic structure of this compound.

Mannich-like Condensation: The electrophilic Δ¹-pyrrolinium cation reacts with a nucleophilic carbon from the polyketide chain. annualreviews.orgrsc.org This key C-C bond formation is a Mannich-like reaction. In some analogous alkaloid biosynthetic pathways, this condensation is catalyzed by a specific enzyme, while in others, the polyketide synthase itself can utilize the cyclic iminium cation as a starter substrate for chain elongation. nih.govnih.gov

Intramolecular Cyclization and Tailoring: Following the initial condensation, the resulting intermediate undergoes a series of enzyme-catalyzed intramolecular cyclizations and tailoring reactions. This likely includes an aldol (B89426) condensation to form the six-membered ring and subsequent reductions or oxidations catalyzed by reductases and oxidases to achieve the final, stable structure of this compound. annualreviews.orgnih.gov The precise order and nature of these concluding steps remain a subject of investigation.

The table below summarizes the proposed enzymatic reactions in the biosynthesis of this compound.

Table 1: Proposed Enzymatic Steps in this compound Biosynthesis This table is interactive. Click on the headers to sort the data.

| Enzyme Class (Proposed) | Substrate(s) | Product | Reaction Type |

|---|---|---|---|

| Ornithine Decarboxylase (ODC) | L-Ornithine | Putrescine | Decarboxylation |

| Diamine Oxidase (DAO) | Putrescine | 4-Aminobutanal | Oxidative Deamination |

| Polyketide Synthase (PKS) | Acetyl-CoA, Malonyl-CoA | Poly-β-keto chain | Claisen Condensation |

| Mannich Reaction Catalyst | Δ¹-Pyrrolinium cation, Polyketide chain | This compound precursor | Mannich Reaction |

| Aldolase / Cyclase | Linear precursor | Cyclized intermediate | Aldol Condensation |

| Reductase / Oxidase | Biosynthetic intermediates | This compound | Redox Reactions |

Chemical Synthesis Approaches to Elaeocarpine

Total Synthesis of Elaeocarpine and its Diastereomers

The total synthesis of this compound, along with its diastereomer isothis compound (B10849436), has been a subject of interest in the synthetic community for decades. The first successful total synthesis was achieved by Tanaka and coworkers in 1970. rsc.org Since then, various methodologies have been developed, showcasing different strategies for constructing the core structure and controlling stereochemistry. It has been noted that elaeocarpenine (B1258022), another Elaeocarpus alkaloid, can be treated with ammonia (B1221849) to yield a 1:1 mixture of the diastereomers this compound and isothis compound, suggesting its role as a potential biogenetic precursor. acs.orgresearchgate.netebi.ac.uk

Syntheses Utilizing β-Carbonyl System Intermediates

The inherent reactivity of β-carbonyl systems has been effectively leveraged in the synthesis of this compound. These functional groups are pivotal in key carbon-carbon bond-forming reactions necessary for building the alkaloid's complex ring system.

A landmark in this context is the first total synthesis of (±)-elaeocarpine and (±)-isothis compound by Tanaka and colleagues. rsc.org A critical step in their approach was the Dieckmann condensation, a classic intramolecular reaction of a diester that forms a β-keto ester, to construct one of the rings of the indolizidine core. rsc.org Another key transformation was a copper-catalyzed diazoketone-pyrrol insertion. rsc.org

Later approaches have also employed intermediates featuring β-carbonyl or related systems. For instance, a formal synthesis of this compound and isothis compound utilized an Eschenmoser sulfide (B99878) contraction to generate a vinylogous amide, which is a key intermediate. journals.co.za This enaminone (a vinylogous amide) possesses a nucleophilic character at the β-carbon, which is crucial for subsequent annulation reactions to form the bicyclic core of the alkaloid. journals.co.za The synthesis of the required vinylogous amide intermediate is outlined below. journals.co.za

| Starting Material | Reagents | Intermediate |

| 1-(3-hydroxypropyl)pyrrolidin-2-one | Acetylation and Thionation | 1-(3-Acetoxypropyl)pyrrolidine-2-thione |

| 1-(3-Acetoxypropyl)pyrrolidine-2-thione | Phenacyl bromides | (E)-1-(3-acetoxypropyl)-2-benzoylmethylenepyrrolidine |

Reduction of the 2-methoxy-6-methylbenzoyl analogue of the final vinylogous amide with lithium aluminium hydride completed a formal synthesis of this compound and isothis compound. journals.co.za

Intramolecular Imino Diels-Alder Reaction as a Key Ring-Forming Step

The intramolecular imino Diels-Alder reaction has proven to be a powerful tool for the stereoselective construction of nitrogen-containing heterocyclic systems, including the indolizidine core of this compound. whiterose.ac.ukclockss.org This pericyclic reaction involves an imine acting as the dienophile, which reacts with a diene tethered to it, to form a bicyclic system in a single, often highly stereocontrolled, step.

Synthetic strategies targeting indolizidine alkaloids have utilized this reaction to efficiently assemble the bicyclo[m.n.0]alkane framework. clockss.org For example, Weinreb and co-workers used an imino Diels-Alder reaction, where an imine dienophile was generated in situ via thermal elimination of acetic acid, to prepare a bicyclic system that served as a precursor for the indolizidine alkaloid slaframine. whiterose.ac.uk This type of strategy highlights the utility of the intramolecular imino Diels-Alder reaction in rapidly building the core structure found in Elaeocarpus alkaloids. whiterose.ac.ukclockss.org

Modular and Divergent Strategies for Accessing Elaeocarpus Alkaloids

More recent synthetic efforts have focused on developing modular and divergent strategies. rsc.orgrsc.orgresearchgate.net These approaches are highly efficient as they allow for the synthesis of multiple related natural products from a common intermediate, mimicking biosynthetic pathways. researchgate.net

A unified strategy for the divergent total synthesis of six Elaeocarpus alkaloids, including this compound and isothis compound, has been reported. rsc.orgrsc.org This approach relies on a modular assembly of the molecular framework. The key steps include:

Rapid construction of a tetrahydrobenzopyran-4-one framework : Achieved through an aldol (B89426)/dehydration/oxa-Michael cascade process. rsc.orgrsc.org

Key Intramolecular Mannich Reaction : An NbCl₅-mediated reaction builds the C-ring of the alkaloid and establishes the stereochemistry for both this compound and isothis compound. rsc.orgrsc.org

Diversification : A thioamide intermediate allows for the installation of different side chains, leading to a variety of alkaloids through an Eschenmoser sulfide contraction/reduction sequence. rsc.orgrsc.org

This modular approach enabled the first total syntheses of oxothis compound, oxoisothis compound, elaeocarfoline A, and elaeocarfoline B, in addition to providing access to this compound and isothis compound. rsc.org

Stereoselective and Enantioselective Synthesis Methodologies

Creating the specific three-dimensional structure of this compound, a chiral molecule, requires the use of stereoselective and enantioselective synthetic methods. rsc.org These strategies aim to control the formation of stereocenters to yield a single desired enantiomer. rsc.org

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials. wikipedia.org The inherent chirality of the starting material is transferred through the synthetic sequence to the final target molecule, avoiding the need for asymmetric induction or resolution steps. wikipedia.org

While specific examples of a complete chiral pool synthesis for this compound are not prominently detailed in the provided search context, the general approach is fundamental in alkaloid synthesis. wikipedia.orgresearchgate.net For instance, the synthesis of other alkaloids often starts from chiral synthons derived from sources like D-glucose. clockss.org This approach is particularly advantageous when the target molecule shares significant structural features with an abundant chiral starting material. wikipedia.org

Application of Chiral Auxiliaries in this compound Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. scribd.com

The use of chiral auxiliaries is a powerful method for achieving enantioselectivity in the synthesis of complex molecules. In the context of related alkaloids, chiral auxiliaries have been instrumental. For example, a diastereodivergent aza-Michael reaction employing (+)-(S,S)-pseudoephedrine as a chiral auxiliary has been reported as a key step in the synthesis of (+)-elaeokanine A. researchgate.net Similarly, (S)-(−)-α-methylbenzylamine has been used as a chiral auxiliary in the synthesis of other alkaloids. mdpi.com In the synthesis of alkaloid 205B, an N-acylpyridinium salt reaction was used to introduce the first stereocenter with the help of a chiral auxiliary. acs.org These examples demonstrate the potential and applicability of using chiral auxiliaries to control stereochemistry during the construction of the this compound framework.

Biomimetic Synthetic Routes to this compound-related Alkaloids

Biomimetic synthesis attempts to replicate the probable biosynthetic pathways occurring in nature. For Elaeocarpus alkaloids, these routes often involve key cyclization and condensation reactions that build the complex molecular architecture from simpler precursors.

A significant proposal in the biomimetic synthesis of this compound is the role of elaeocarpenine as a direct biogenetic precursor. ebi.ac.ukacs.org Research has shown that treating elaeocarpenine with ammonia results in a 1:1 mixture of the diastereomers isothis compound and this compound. ebi.ac.ukacs.org This suggests a plausible biosynthetic endgame where elaeocarpenine is naturally converted into these alkaloids. ebi.ac.uk

The biosynthesis of the wider family of lysine-derived alkaloids, to which many indolizidine alkaloids belong, often involves the formation of key intermediates like the N-methyl-Δ¹-pyrrolinium cation from L-lysine. wiley-vch.de This cation acts as a crucial electrophile, reacting with nucleophiles to generate the pyrrolidine (B122466) or tropane (B1204802) rings found in numerous alkaloids. wiley-vch.de While not directly demonstrated for this compound itself, such pathways involving lysine-derived intermediates are fundamental to the biomimetic strategies for related structures. wiley-vch.dersc.org

Inspired by a proposed biogenetic pathway for grandisine alkaloids, another class of Elaeocarpus alkaloids, a biomimetic approach was developed for grandisine D. whiterose.ac.uk This strategy involved an aldol condensation sequence from a β-amino carbonyl compound, highlighting a potential biomimetic disconnection for constructing the indolizidine core. whiterose.ac.uk Similarly, the synthesis of grandisine B has been achieved through a biomimetic route using grandisine D as the precursor, involving a 1,4-addition of ammonia and subsequent intramolecular cyclisation to form the isoquinuclidinone core. whiterose.ac.uk These examples showcase how understanding putative biosynthetic pathways can lead to efficient laboratory syntheses of related complex alkaloids.

A unified strategy for the divergent total synthesis of six Elaeocarpus alkaloids, including this compound and isothis compound, has been reported, which incorporates biomimetic-style transformations. rsc.org The key steps include the rapid construction of a tetrahydrobenzopyran-4-one framework through an aldol/dehydration/oxa-Michael cascade, followed by a crucial NbCl₅-mediated intramolecular Mannich reaction to build the indolizidine C-ring. rsc.orgvulcanchem.com This sequence mimics plausible biological cyclization strategies. rsc.org

| Precursor/Intermediate | Transformation | Product(s) | Key Insight |

| Elaeocarpenine | Treatment with ammonia | This compound, Isothis compound | Proposed direct biogenetic precursor to this compound. ebi.ac.ukacs.org |

| Grandisine D | 1,4-addition of ammonia, intramolecular cyclisation | Grandisine B | Demonstrates a biomimetic conversion between related Elaeocarpus alkaloids. whiterose.ac.uk |

| β-Amino carbonyl compound | Aldol condensation sequence | Indolizidine core | Biomimetic strategy for the core structure of grandisine alkaloids. whiterose.ac.uk |

| L-Lysine | Decarboxylation, oxidative deamination, cyclization | N-methyl-Δ¹-pyrrolinium cation | Fundamental electrophilic intermediate in the biosynthesis of many pyrrolidine and indolizidine alkaloids. wiley-vch.de |

Development of Novel Synthetic Routes to the Indolizidine Core

The indolizidine skeleton is the central heterocyclic nucleus of this compound and a vast number of other alkaloids. journals.co.zamdpi.com Consequently, the development of new and efficient methods for its construction is a major focus of synthetic organic chemistry.

A wide array of reactions has been successfully employed to assemble the indolizidine core, showcasing the versatility of synthetic strategies. These methods include:

Radical cyclisations beilstein-journals.org

Nucleophilic addition to imines beilstein-journals.org

Electrophilic alkylation of pyrroles beilstein-journals.org

Alkylation of enamines and β-amino esters beilstein-journals.org

Stereoselective reduction of enamines and pyridinium (B92312) salts beilstein-journals.org

Titanium-mediated reductive imide-olefin cyclisation beilstein-journals.org

Intramolecular addition of an allylsilane to an N-acyliminium ion beilstein-journals.orgnih.gov

Hetero Diels-Alder reactions mdpi.com

Ring-closing metathesis researchgate.net

One innovative approach utilizes a nickel-catalyzed (4 + 2) cycloaddition of azetidinones with internal alkynes. acs.org This method provides access to a piperidone moiety, which can then be reduced and cyclized to form the asymmetric bicyclic indolizidine core, as demonstrated in the total syntheses of (+)-septicine and (+)-ipalbidine. acs.org

Another strategy involves a domino synthetic sequence starting from a β-lactam derived from 1,5-cyclooctadiene. researchgate.net This route features a ring-opening metathesis/cross-metathesis sequence followed by an intramolecular aza-Michael addition to construct the functionalized indolizidine framework with high stereocontrol. researchgate.net

The use of enaminones as pivotal intermediates has also proven fruitful. journals.co.za For instance, a formal synthesis of this compound and isothis compound was achieved through the Eschenmoser sulfide contraction to generate a vinylogous amide, which was then reduced to a key intermediate for cyclization. journals.co.za More recently, a direct C–H arylation of a versatile chiral enaminone building block, prepared from Boc-L-proline, has enabled an efficient synthesis of aryl-substituted indolizidine alkaloids like (+)-antofine and (+)-ipalbidine. nih.gov

A formic acid-mediated alkyne/acetal cyclisation has also been developed and applied to the synthesis of indolizidine alkaloids, including work towards (−)-grandisine B. whiterose.ac.uk Furthermore, a Tf₂O-mediated protocol was effective for activating a vinylogous amide towards nucleophilic attack, enabling the construction of the tricyclic core of alkaloid 205B, another complex indolizidine. acs.org

| Synthetic Strategy | Key Reaction(s) | Target Core/Alkaloid | Reference(s) |

| Nickel-Catalyzed Cycloaddition | (4 + 2) cycloaddition of azetidinone and alkyne | Indolizidine core for (+)-septicine, (+)-ipalbidine | acs.org |

| Domino Synthesis | Ring-opening metathesis/cross-metathesis, aza-Michael addition | Functionalized indolizidine framework | researchgate.net |

| Enaminone-Based Annulation | Eschenmoser sulfide contraction, reduction | This compound, Isothis compound (formal synthesis) | journals.co.za |

| C-H Arylation | 6-endo-trig cyclization, Pd(II)-catalyzed C–H arylation | Arylindolizidine core for (+)-antofine, (+)-ipalbidine | nih.gov |

| Intramolecular Allylsilane Addition | Olefin cross-metathesis, acid-induced cyclisation | Indolizidine core for Tashiromine | beilstein-journals.orgnih.gov |

| Hetero Diels-Alder Reaction | Reaction between monoactivated dienes and Δ¹-pyrroline | 5,8-disubstituted indolizidine skeleton | mdpi.com |

Preclinical Pharmacological Investigations and Mechanistic Insights into Elaeocarpine S Biological Activity

Cholinesterase Enzyme Inhibition Studies

Research into the cholinesterase inhibitory properties of Elaeocarpine and its derivatives has provided initial insights into its potential for modulating cholinergic neurotransmission.

Studies have explored the inhibitory effects of this compound and its analogues on butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. researchgate.net In one investigation, (±)-elaeocarpine trifluoroacetate (B77799), along with (±)-8,9-dehydrothis compound and (±)-9-epithis compound cis-N-oxide trifluoroacetate, demonstrated weak inhibitory activity against BChE. researchgate.netnih.govacs.org The IC50 value for (±)-elaeocarpine trifluoroacetate was determined to be 35 μM. researchgate.netnih.govacs.org For comparison, the positive control, tacrine, exhibited a significantly more potent IC50 value of 0.07 ± 0.01 μM. researchgate.netnih.govacs.org This was the first report detailing the cholinesterase inhibitory activities of Elaeocarpus alkaloids. researchgate.netnih.gov

Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of this compound Analogues

| Compound | IC50 (µM) |

|---|---|

| (±)-8,9-Dehydrothis compound | 39 |

| (±)-9-Epithis compound cis-N-oxide trifluoroacetate | 29 |

| (±)-Elaeocarpine trifluoroacetate | 35 |

Data sourced from Hong et al., 2019. researchgate.netnih.govacs.org

While direct structure-function correlation studies for this compound's cholinesterase activity are not extensively detailed in the provided context, the inhibitory data suggests that the core structure and its modifications influence its activity. The weak inhibition by this compound trifluoroacetate and related compounds indicates that the indolizidine scaffold, in this configuration, has a low affinity for the active site of BChE compared to established inhibitors like tacrine. researchgate.netnih.govacs.org Further research is needed to fully understand the structural requirements for potent cholinesterase inhibition within this class of alkaloids.

Butyrylcholinesterase Inhibitory Activity of this compound and its Trifluoroacetate

Opioid Receptor Binding Affinities

Investigations into the interaction of this compound and related alkaloids with opioid receptors have revealed notable binding affinities, particularly for the delta-opioid receptor.

This compound and several of its analogues, isolated from Elaeocarpus species, have been shown to bind to the human delta-opioid (δ-opioid) receptor. acs.orgnih.govebi.ac.uk In a study of alkaloids from Elaeocarpus fuscoides, this compound demonstrated a binding affinity for the human δ-opioid receptor with an IC50 value of 86.4 µM. acs.orgnih.govresearchgate.net Other related alkaloids isolated in the same study, such as elaeocarpenine (B1258022), isoelaeocarpicine, and isothis compound (B10849436), also showed binding affinity with IC50 values of 2.7 µM, 35.1 µM, and 13.6 µM, respectively. acs.orgnih.govresearchgate.net The discovery of δ-opioid receptor binding affinity in indolizidine alkaloids from Elaeocarpus species has prompted further investigation into these compounds as potential leads for analgesic drug discovery. acs.orgrsc.org

The binding affinities of various Elaeocarpus alkaloids for the human δ-opioid receptor have been compared to understand structure-activity relationships. The orientation of the heterocyclic rings attached to the indolizidine core appears to be a determining factor in δ-opioid receptor binding. acs.org More active compounds tend to have an orthogonal orientation of the heterocyclic ring attached at C-8 relative to the piperidine (B6355638) ring. acs.org In contrast, less active compounds are modeled to have the piperidine ring in the same plane as the attached heterocycle. acs.org

A study of alkaloids from Elaeocarpus fuscoides provided the following comparative IC50 values for binding to the human δ-opioid receptor. acs.orgnih.govebi.ac.ukacs.org

Table 2: Binding Affinity of Elaeocarpus Alkaloids for the Human δ-Opioid Receptor

| Compound | IC50 (µM) |

|---|---|

| Elaeocarpenine | 2.7 |

| Isothis compound | 13.6 |

| Isoelaeocarpicine | 35.1 |

Data sourced from Katavic et al., 2007. acs.orgnih.govebi.ac.ukacs.org

Further research has expanded the library of indolizidine alkaloids with reported δ-opioid receptor binding affinity. acs.org For instance, grandisines D and F, isolated from Elaeocarpus grandis, showed moderate δ-opioid receptor binding affinity with IC50 values of 1.65 and 1.55 µM, respectively. acs.org The synthesis and evaluation of elaeocarpenine enantiomers and its analogs have also been conducted to explore their binding affinities for mu-, kappa-, and delta-opioid receptor subtypes. nih.gov

Affinity for Human Delta-Opioid Receptors by this compound and Analogues

Modulatory Effects on Enzyme Systems

Beyond cholinesterase and opioid receptors, extracts containing this compound and other phytochemicals have been investigated for their effects on other enzyme systems. While direct studies on purified this compound are limited in the provided context, extracts from Elaeocarpus species have shown modulatory effects. For instance, methanolic extracts of Elaeocarpus ganitrus seeds were found to stimulate the release of mediators like nitric oxide, superoxide, and lysosomal enzymes from murine peritoneal macrophages. scispace.com Additionally, some extracts have been reported to inhibit carbohydrate-digesting enzymes. ijsr.net However, the specific contribution of this compound to these activities requires further investigation with the isolated compound.

Cyclooxygenase-2 (COX-2) Inhibition through Molecular Docking Studies

Molecular docking studies have been employed to investigate the potential of compounds from Elaeocarpus sphaericus fruit to act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. tjnpr.orgtjnpr.org The activation of COX-2 stimulates the production of prostaglandins, which in turn trigger inflammatory responses. nih.gov Therefore, inhibiting the overactivity of COX-2 is a critical strategy for preventing hyperinflammation. tjnpr.org

In one such in silico study, 72 compounds identified in Elaeocarpus sphaericus Schum fruit, including the alkaloid this compound, were screened for their anti-inflammatory potential. tjnpr.orgtjnpr.org The investigation revealed that 14 of these compounds were capable of binding to the COX-2 protein. tjnpr.org Further analysis showed that seven of these compounds positioned themselves at the inhibitor sites of the COX-2 enzyme, suggesting a potential mechanism for blocking its activity. tjnpr.orgtjnpr.org The inhibitory effect of methanolic and aqueous extracts of Elaeocarpus sphaericus leaves on carrageenan-induced inflammation is thought to be potentially due to the inhibition of the cyclooxygenase enzyme, which leads to a reduction in prostaglandin (B15479496) synthesis. researchgate.netresearchgate.net

| Compound | Compound Type | Predicted Activity |

|---|---|---|

| Malic acid | Organic Acid | Bound to COX-2 inhibitor sites tjnpr.orgtjnpr.org |

| Xylose | Monosaccharide | Bound to COX-2 inhibitor sites tjnpr.orgtjnpr.org |

| Benzoic acid | Aromatic Carboxylic Acid | Bound to COX-2 inhibitor sites tjnpr.orgtjnpr.org |

| Succinic acid | Organic Acid | Bound to COX-2 inhibitor sites tjnpr.orgtjnpr.org |

| Fumaric acid | Organic Acid | Bound to COX-2 inhibitor sites tjnpr.orgtjnpr.org |

| Rhamnose | Deoxy Sugar | Bound to COX-2 inhibitor sites tjnpr.orgtjnpr.org |

| Ethyl Butyrate | Ester | Bound to COX-2 inhibitor sites tjnpr.orgtjnpr.org |

General Preclinical Investigations of Elaeocarpus Alkaloids

The alkaloids present in the Elaeocarpus genus are considered to be of significant chemotherapeutic interest. nih.gov Various extracts from this genus have demonstrated a range of biological activities in preclinical studies, which are often attributed to their rich phytochemical content, including alkaloids, flavonoids, and phenolic compounds. nih.govnano-ntp.comresearchgate.net

Extracts from various parts of Elaeocarpus plants have shown notable antimicrobial properties. researchgate.net The antibacterial activity observed in these extracts is often attributed to the presence of secondary metabolites such as alkaloids, flavonoids, saponins, and tannins. nano-ntp.comtjnpr.org

An investigation into different solvent extracts of dried Elaeocarpus sphaericus fruit revealed that the acetone (B3395972) extract was active against ten different microorganisms, while the benzene (B151609) extract was effective against Salmonella typhimurium and Morganella morganii. nih.gov The ethanol (B145695) extract showed activity against Plesiomonas shigelloides, Shigella flexnerii, and Shigella sonneii. nih.gov The study concluded that the alkaloids and flavonoids present in the plant appear to hold chemotherapeutic potential. nih.gov Similarly, a study on Elaeocarpus ganitrus leaves found that ethanol, methanol (B129727), and distilled water extracts exhibited antibacterial activity against Escherichia coli and Shigella flexneri, with a minimum inhibitory concentration of 10% for each extract. uad.ac.id The antibacterial activity of Elaeocarpus compounds has also been evaluated through in silico molecular docking, which showed an inhibitory effect on the D-alanine ligase of Staphylococcus aureus. researchgate.net

| Bacterial Strain | Extract (E. ganitrus leaves) | Inhibition Zone Range (mm) | Activity Category |

|---|---|---|---|

| Escherichia coli | Ethanol, Methanol, Aquadest | 10.33 - 19.66 | Strong uad.ac.id |

| Shigella flexneri | Ethanol, Methanol, Aquadest | 8.88 - 22.62 | Moderate to Very Strong uad.ac.id |

Phytochemicals from the Elaeocarpus genus, including alkaloids and cucurbitane-type triterpenoids, have been reported to possess cytotoxic properties. researchgate.net Extracts from Elaeocarpus floribundus have demonstrated an interesting inhibitory effect on HeLa cancer cells and strong cytotoxic activities against the proliferation of four human cancer cell lines. researchgate.net

A study on the methanol extract of E. sphaericus leaves evaluated its anticancer activity against HeLa (cervical cancer) cell lines and its cytotoxicity against Vero (normal kidney epithelial) cell lines. researchgate.net The results indicated a dose-dependent effect, with higher concentrations of the extract showing greater activity. researchgate.net

| Cell Line | Extract Concentration (µg/ml) | Anticancer / Cytotoxic Activity (%) |

|---|---|---|

| HeLa (Cancer) | 1000 | 77.94 ± 1.03 researchgate.net |

| 31.2 | 66.85 ± 1.95 researchgate.net | |

| Vero (Normal) | 1000 | 52.83 ± 2.57 researchgate.net |

| 31.2 | 5.44 researchgate.net |

Various Elaeocarpus species have been investigated for their anti-inflammatory properties in preclinical models. researchgate.netnih.govinnovareacademics.in Sequential extracts of dried Elaeocarpus sphaericus fruits demonstrated significant anti-inflammatory action in both acute and sub-acute models in rats. nih.gov

One study evaluated petroleum ether, chloroform (B151607), methanol, and aqueous extracts of E. sphaericus leaves for their potential to reduce carrageenan-induced paw edema in rats. researchgate.net The methanol and aqueous extracts showed a significant percentage of edema inhibition, comparable to the standard drug Diclofenac sodium. researchgate.net Other in vitro studies have shown that extracts from Elaeocarpus tectorius leaves possess good anti-inflammatory potential, assessed through the inhibition of albumin denaturation and antiproteinase action. semanticscholar.org Furthermore, an evaluation of bark extracts from Elaeocarpus ganitrus using the HRBC membrane stabilization method found that the chloroform extract exhibited significant anti-inflammatory activity. ijpcbs.com

| Extract (E. sphaericus leaves) | Dose | Maximum Percentage Inhibition of Oedema | Reference Drug (Diclofenac sodium, 5mg/kg) |

|---|---|---|---|

| Methanol Extract | 200 mg/kg | 46.21% researchgate.net | 49.40% researchgate.net |

| Aqueous Extract | 200 mg/kg | 41.66% researchgate.net |

Extracts from the Elaeocarpus genus are known to be rich in phenolic and flavonoid compounds, which are potent antioxidants. researchgate.net The antioxidant activity of a crude methanolic extract of E. serratus leaves was found to be dose-dependent. In a DPPH antioxidant study, this extract showed an EC50 value of 75.47 g/ml, while the standard, ascorbic acid, had an EC50 value of 25.53 g/ml.

Studies on Elaeocarpus tectorius leaf extracts also confirmed significant antioxidant activity. semanticscholar.orgrjptonline.org The total antioxidant capacity of microencapsulated leaf extracts was measured at approximately 98.22 ±2.68 mg/g Ascorbic Acid Equivalents (AAE), which was higher than the unencapsulated extracts (90.76± 1.34mg/g AAE). rjptonline.org The methanol extract of E. sphaericus leaves has also shown a high amount of total phenolic content (94.666±4.040 mg/gm GAE) and total flavonoid content (172.33±3.21 mg/gm RE). researchgate.net This antioxidant potential is considered a valuable attribute for further research into the therapeutic applications of this plant genus.

Structure Activity Relationships Sar of Elaeocarpine and Its Analogues

Elucidation of Key Structural Features for Bioactivity

The biological activity of elaeocarpine is intrinsically tied to its distinct molecular framework. Key structural features that are believed to be crucial for its bioactivity include the core indolizidine alkaloid structure, the aromatic ring, and the specific stereochemistry of the molecule. innovareacademics.inrsc.org Research has indicated that modifications to these parts of the this compound scaffold can significantly alter its pharmacological effects. For instance, some studies suggest that certain substituents on the aromatic ring are important for selective binding to biological targets like the human δ-opioid receptor. rsc.org

Impact of Indolizidine Ring System on Pharmacological Profile

The indolizidine ring system, a fusion of a five-membered and a six-membered ring containing a nitrogen atom, is a common feature in many biologically active natural products. umt.edu.myresearchgate.netbenthamdirect.com This bicyclic core provides a rigid and defined three-dimensional structure for this compound, which is thought to be essential for its interaction with specific enzymes or receptors. innovareacademics.inumt.edu.my The nitrogen atom within this system and its basicity are critical for its pharmacological profile. The rigid conformation of the indolizidine scaffold likely contributes to the selectivity of its biological actions. umt.edu.myresearchgate.net Indolizidine alkaloids, as a class, are known for a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.net

Influence of Substituents and Oxidation States on Biological Response

The biological response of this compound can be significantly influenced by the presence, type, and position of various substituents and by the oxidation state of the molecule. wikipedia.orgnih.gov For example, the nature of substituents on the aromatic portion of the molecule can modulate its biological activity. nih.gov Studies on synthetic analogues have shown that even subtle changes, such as the addition or modification of functional groups, can lead to substantial differences in potency and efficacy. The oxidation state of the core heterocyclic structure is another critical factor; introducing features like double bonds or carbonyl groups can alter the compound's biological profile.

Comparative SAR of this compound versus other Elaeocarpus Alkaloids (e.g., pyrrolidine (B122466) vs. indolizidine alkaloids)

The Elaeocarpus genus produces a variety of alkaloids, including those with a simpler monocyclic pyrrolidine ring system in addition to the bicyclic indolizidine alkaloids like this compound. innovareacademics.inresearchgate.net Comparative studies of these different alkaloid types reveal the importance of the more complex and rigid indolizidine framework for the specific biological activities associated with this compound. While pyrrolidine alkaloids from Elaeocarpus may also exhibit biological effects, their pharmacological profiles often differ in terms of potency and selectivity. researchgate.net This comparison highlights the structural significance of the fused ring system in this compound for its specific biological interactions.

Computational Chemistry Approaches to SAR Analysis

Computational chemistry offers powerful tools for investigating the SAR of this compound at a molecular level. nih.gov These in silico methods provide insights into how the molecule interacts with biological targets, aiding in the rational design of new analogues. mdpi.com

Molecular modeling is used to create three-dimensional representations of this compound and its derivatives. mdpi.com Following this, energy minimization calculations are performed to identify the most stable, low-energy conformations of these molecules. inventi.in Understanding the preferred three-dimensional shape of this compound is crucial, as it dictates how the molecule can fit into the binding site of a protein. By comparing the stable conformations of biologically active and inactive analogues, researchers can deduce the optimal spatial arrangement of atoms required for a biological response.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.comnih.gov In the context of this compound, docking studies have been employed to hypothesize its molecular targets and to understand the specific interactions that stabilize the ligand-protein complex. figshare.comtjnpr.org These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between this compound and the amino acid residues in the active site of a protein. inventi.inmdpi.com For example, docking studies have helped to identify key interactions for other natural compounds, providing a basis for understanding their mechanism of action and for designing new, more effective drugs. mdpi.com

Advanced Analytical Chemistry Methodologies for Elaeocarpine Research

Chromatographic Fingerprinting and Quantification Techniques

Chromatographic methods are fundamental in phytochemical analysis, allowing for the separation of complex mixtures into individual components. For elaeocarpine research, techniques such as HPLC, LC-MS, and HPTLC are indispensable for creating chemical fingerprints and performing quantitative measurements. biorxiv.org The combination of these analytical techniques is effective for ensuring the quality of raw plant material and analyzing various plant extracts. biorxiv.orgbiorxiv.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the phytochemical profiling of Elaeocarpus extracts. researchhub.com It is adept at separating a wide array of compounds based on their polarity and interaction with the stationary phase. researchgate.net In the context of Elaeocarpus ganitrus, for instance, HPLC analysis has been used to identify and quantify a multitude of compounds, including flavonoids, phenols, polyphenols, and glycosides from hydroethanolic leaf extracts. biorxiv.orgresearchgate.net

A typical HPLC method involves a binary gradient system, which allows for the effective separation of compounds with varying polarities. biorxiv.org For example, a gradient elution using 0.1% formic acid in water and acetonitrile (B52724) over a run time of 35 minutes can be employed. biorxiv.org This approach provides a comprehensive chemical profile, or "fingerprint," of the plant extract, establishing the chemical context in which this compound and its isomers are found. While HPLC is crucial for profiling the extract, its coupling with mass spectrometry is often required for the specific identification of alkaloids like this compound within a complex matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the superior separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. atlantis-press.com This combination is particularly effective for the definitive identification and quantification of alkaloids in complex plant extracts. atlantis-press.comresearchgate.net

Research on the seeds of Elaeocarpus sphaericus using LC-MS has successfully identified and quantified several related alkaloid compounds. atlantis-press.comtjnpr.org In one such analysis, (+)-elaeocarpine was quantified at 1.59% and its isomer, isothis compound (B10849436), at 1.36%. atlantis-press.com Another study reported similar findings, with (+)-elaeocarpine at 1.76% and isothis compound at 1.36%. tjnpr.org This highlights the utility of LC-MS for precise quantitative assessment.

The method involves an LC system to separate the compounds, which are then ionized, typically using an Electron Spray Ionization (ESI) source, before entering the mass spectrometer for detection. biorxiv.orgresearchhub.com The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the determination of molecular weight and aiding in structural elucidation.

Below is a table summarizing typical parameters used in an LC-MS method for the analysis of Elaeocarpus extracts. biorxiv.org

| Parameter | Specification |

| Ion Source | Electron Spray Ionization (ESI) |

| Ion Mode | Positive and Negative |

| Mass Range | 50-1000 Da |

| Capillary Temperature | 280 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 400 µl/min |

| Gradient Program | A multi-step gradient from 5% to 60% Mobile Phase B over 45 minutes |

The following table presents quantitative data for this compound and related alkaloids from Elaeocarpus sphaericus seeds obtained through LC-MS analysis. atlantis-press.comtjnpr.org

| Compound | Composition (%) in E. sphaericus Seeds (Study 1) atlantis-press.com | Composition (%) in E. sphaericus Seeds (Study 2) tjnpr.org |

| (+)-Elaeocarpine | 1.59% | 1.76% |

| Isothis compound | 1.36% | 1.36% |

| Elaeocarpenine (B1258022) | 1.88% | 1.88% |

| Isoelaeocarpiline | 1.14% | - |

| Elaeocarpidine | 1.03% | - |

| Isoelaeocarpicine | 1.89% | - |

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for generating a chemical fingerprint of herbal extracts. propulsiontechjournal.com It offers a simple, rapid, and cost-effective method for quality control and standardization of plant materials known to contain this compound. biorxiv.orgjfda-online.com The method involves applying the sample to a stationary phase, such as a silica (B1680970) gel 60F254 plate, and developing it with a suitable mobile phase. propulsiontechjournal.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying chemical components in a sample, but it is primarily suited for volatile and thermally stable compounds. botanyjournals.comnih.gov In phytochemical research, GC-MS is widely used to analyze essential oils, fatty acids, hydrocarbons, and other volatile constituents. nih.govnih.gov

Studies on various Elaeocarpus species have utilized GC-MS to create a chemical profile of the volatile components in leaf and seed extracts. botanyjournals.comindexcopernicus.comresearchgate.net For example, a GC-MS analysis of an Elaeocarpus ganitrus seed extract identified 19 different bioactive compounds. botanyjournals.com However, these identified compounds are typically fatty acids, alcohols, and esters rather than the alkaloids of the this compound family. nih.govnih.gov While Elaeocarpus species are known to contain alkaloids like this compound, these compounds are generally not volatile enough for direct analysis by GC-MS without derivatization. botanyjournals.com Therefore, GC-MS serves a complementary role in this compound research by characterizing the volatile fraction of the extract, while LC-MS remains the primary technique for the analysis of the this compound alkaloid itself.

High-Performance Thin-Layer Chromatography (HPTLC) for Chemical Fingerprinting

Advanced Spectroscopic Characterization Techniques

While chromatography is used to separate compounds, spectroscopy is essential for elucidating their exact molecular structure. For a novel or isolated compound like this compound, comprehensive spectroscopic analysis is the definitive method for structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and preeminent technique for determining the precise structure of organic compounds, including complex natural products like this compound. colab.wsmsu.edu The structural determination of this compound and its related alkaloids has been accomplished using 1D and 2D NMR techniques. colab.ws

The process involves a suite of experiments that provide detailed information about the molecule's atomic framework:

¹H NMR (Proton NMR): This experiment identifies the different types of hydrogen atoms (protons) in the molecule by their chemical shifts. The splitting patterns (multiplicity) and coupling constants reveal how different protons are connected to each other, helping to piece together molecular fragments. scielo.br

¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule. It shows the number of distinct carbon environments and gives clues about their nature (e.g., alkyl, alkene, carbonyl). scielo.br

2D NMR Experiments: These techniques reveal correlations between nuclei, which are crucial for assembling the complete structure.

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically through two or three bonds, allowing for the tracing of proton networks within the molecule. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows long-range correlations (typically over two or three bonds) between hydrogen and carbon atoms. mdpi.com It is instrumental in connecting different molecular fragments and establishing the final, complete structure of a complex molecule like this compound. scielo.brmdpi.com

By combining the data from these various NMR experiments, researchers can unambiguously assign every proton and carbon signal and confirm the complete covalent structure and relative stereochemistry of this compound. colab.wsscispace.com

Advanced Mass Spectrometry for Metabolite Identification

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC), are pivotal in the identification and profiling of this compound and related alkaloids in complex biological extracts. researchgate.netnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) combines the potent separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for analyzing a wide array of compounds, including thermolabile and high polarity molecules. researchgate.netatlantis-press.com This method allows for the separation of individual compounds from a mixture, which are then ionized and detected by the mass spectrometer to provide information on molecular weight, structure, and quantity. researchgate.netatlantis-press.com